molecular formula C17H12O2 B011722 4-Naphthalen-2-yl-benzoic acid CAS No. 106359-70-0

4-Naphthalen-2-yl-benzoic acid

Cat. No.: B011722
CAS No.: 106359-70-0
M. Wt: 248.27 g/mol
InChI Key: KICDLSXFZOBMEW-UHFFFAOYSA-N
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Description

4-Naphthalen-2-yl-benzoic acid is a useful research compound. Its molecular formula is C17H12O2 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

4-Naphthalen-2-yl-benzoic acid derivatives have been synthesized and evaluated for their anticancer properties. Salahuddin et al. (2014) explored the anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives. One compound was particularly active against breast cancer cell lines, demonstrating the potential of naphthalen-2-yl-benzoic acid derivatives in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Allosteric Modulation of Protein Kinase CK2

Bestgen et al. (2019) identified a lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, showcasing submicromolar potency against CK2α, a protein kinase implicated in cancer. The compound induced apoptosis in renal carcinoma cells and inhibited STAT3 activation, underscoring the therapeutic potential of naphthalen-2-yl-benzoic acid derivatives as selective allosteric modulators (Bestgen, Kufareva, Seetoh, et al., 2019).

Antibacterial and Antifungal Activities

Patel and Patel (2015) synthesized heterocyclic compounds incorporating naphthalen-2-yl-benzoic acid, exhibiting significant antibacterial and antifungal activities. This highlights the potential of these derivatives in developing new antimicrobial agents (Patel & Patel, 2015).

Photoresponsive Materials

Chandran, Kuriakose, and Mathew (2014) modified lignin with (E)-4-(naphthalen-1-yl diazenyl)benzoic acid, enhancing its light absorption and fastening properties. This study demonstrates the utility of naphthalen-2-yl-benzoic acid derivatives in developing photoresponsive materials (Chandran, Kuriakose, & Mathew, 2014).

Fluorescent pH Probes

Wu et al. (2018) developed benzimidazole molecules based on naphthalene-1,8-dicarboxylic acid as ratiometric fluorescent pH probes for acidic environments. These probes exhibit significant potential for real-time, reversible pH sensing, useful in various scientific and medical applications (Wu, You, Jiang, et al., 2018).

Properties

IUPAC Name

4-naphthalen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICDLSXFZOBMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375043
Record name 4-Naphthalen-2-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106359-70-0
Record name 4-Naphthalen-2-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106359-70-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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